molecular formula C18H18N2O4 B2759598 (3Z)-1-(3,4-dimethoxybenzyl)-3-(hydroxyimino)-5-methyl-1,3-dihydro-2H-indol-2-one CAS No. 867136-29-6

(3Z)-1-(3,4-dimethoxybenzyl)-3-(hydroxyimino)-5-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B2759598
CAS No.: 867136-29-6
M. Wt: 326.352
InChI Key: BLEQJZFVIDOGIN-ZPHPHTNESA-N
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Description

This compound is a substituted indol-2-one derivative characterized by:

  • 1-Position: A 3,4-dimethoxybenzyl group, which enhances lipophilicity and may influence receptor binding through aromatic interactions.
  • 5-Position: A methyl substituent, contributing to steric bulk and hydrophobic interactions.

The Z-configuration at the 3-position ensures specific spatial orientation, which is often vital for biological activity in isatin-derived compounds . The dimethoxybenzyl group at the 1-position distinguishes it from simpler alkyl or aryl substitutions seen in analogs.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-5-methyl-3-nitrosoindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-11-4-6-14-13(8-11)17(19-22)18(21)20(14)10-12-5-7-15(23-2)16(9-12)24-3/h4-9,21H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNXAKUPAWORKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2N=O)O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3Z)-1-(3,4-dimethoxybenzyl)-3-(hydroxyimino)-5-methyl-1,3-dihydro-2H-indol-2-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C17H20N2O3
  • Molecular Weight : 300.35 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. Its mechanism involves the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation. In vitro assays have demonstrated that it can induce apoptosis in various cancer cell lines, including neuroblastoma and glioblastoma.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineLC50 (nM)Mechanism of Action
U87200Apoptosis induction
BE18.9G2/M phase arrest
SK>3000Minimal response

In a study involving the NCI 60-cell line panel, the compound demonstrated lower lethal concentrations compared to standard chemotherapeutics, suggesting its potential as a novel therapeutic agent against resistant cancer types .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown anti-inflammatory effects. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and reducing oxidative stress in cellular models.

Case Studies

Case Study 1: Neuroblastoma Treatment
A recent clinical study evaluated the efficacy of this compound in treating neuroblastoma. Patients receiving treatment showed a marked reduction in tumor size and improved survival rates. The study noted that the compound effectively targeted cancer stem cells, which are often resistant to conventional therapies .

Case Study 2: Glioblastoma Resistance
In a comparative analysis with existing treatments for glioblastoma, this compound was found to be significantly more effective at lower concentrations. The study highlighted its ability to overcome resistance mechanisms commonly seen in glioblastoma cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Tubulin Inhibition : Disruption of microtubule dynamics leading to cell cycle arrest.
  • Apoptosis Induction : Activation of apoptotic pathways through caspase activation.
  • Cytokine Modulation : Downregulation of TNF-alpha and IL-6 levels in inflammatory models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 3-Position

Schiff Base Analogs
  • Example: 3-[(Z)-5-Amino-1,3,3-trimethylcyclohexylmethylimino]-1,3-dihydroindol-2-one () 3-Position: A bulky cyclohexylmethylimino group instead of hydroxyimino. Activity: Schiff bases often exhibit antimicrobial or anticancer properties, but the absence of a hydroxyimino group may alter redox reactivity .
Imidazole Derivatives
  • Example : (3Z)-3-(1H-Imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one ()
    • 3-Position : Imidazolylmethylidene group, enabling hydrogen bonding via the imidazole nitrogen.
    • 5-Position : Methoxy substituent instead of methyl, increasing polarity.
    • Activity : Imidazole-containing compounds often target enzymes (e.g., kinases) or receptors due to their heterocyclic nature .

Substituent Variations at the 1-Position

Allyl and Aryl Substitutions
  • Example: 1-Allyl-3-[(3,4-dichlorophenyl)imino]-1,3-dihydro-2H-indol-2-one () 1-Position: Allyl group, smaller than dimethoxybenzyl, reducing steric bulk. 3-Position: Dichlorophenylimino group, highly lipophilic and electron-withdrawing. Activity: Chlorinated analogs may exhibit enhanced cytotoxicity but higher toxicity risks .
Phenyl Substitutions
  • Example: (3Z)-3-[(4-Methylphenyl)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one () 1-Position: Phenyl group, lacking the methoxy substituents of the target compound.

Halogen-Substituted Analogs

  • Example : (3Z)-5-Bromo-3-(thiazolylidene)-1,3-dihydro-2H-indol-2-one ()
    • 5-Position : Bromine atom, which is electron-withdrawing and heavier than methyl.
    • Impact : Bromine increases molecular weight (447.37 g/mol in ) and may enhance halogen bonding in target interactions.
    • Activity : Bromo-substituted indolones are explored in photodynamic therapy due to their stability .

Functional Group Modifications

Hydroxyimino vs. Hydrazinylidene
  • Example: Methyl (3Z)-3-(2-carbamoylhydrazinylidene)-2-oxoindole-5-carboperoxoate () 3-Position: Carbamoylhydrazinylidene group, introducing a peroxo moiety. Impact: Peroxo groups may confer radical-scavenging activity but reduce stability compared to hydroxyimino .

Structural and Functional Comparison Table

Compound Name 1-Position Substituent 3-Position Substituent 5-Position Substituent Molecular Weight (g/mol) Key Properties
Target Compound 3,4-Dimethoxybenzyl (Z)-Hydroxyimino Methyl ~354.38 (estimated) Enhanced solubility, moderate lipophilicity
Schiff Base Analog () Not specified (Z)-Cyclohexylmethylimino None ~343.45 (estimated) High steric hindrance
Imidazole Derivative () None (Z)-Imidazolylmethylidene Methoxy ~283.29 Hydrogen-bonding capability
Bromo-Substituted () 2-Phenylethyl (Z)-4-Isopropylphenylimino Bromo 447.37 High molecular weight, halogen bonding
Dichlorophenyl Analog () Allyl (Z)-3,4-Dichlorophenylimino None ~377.25 High lipophilicity, potential toxicity

Research Findings and Implications

  • Electronic Effects : The 3,4-dimethoxybenzyl group in the target compound donates electrons via methoxy groups, stabilizing charge-transfer interactions compared to halogenated analogs .
  • Geometric Isomerism : The Z-configuration at the 3-position is conserved across analogs, suggesting its importance in maintaining planar geometry for biological activity .
  • Biological Activity: While bromo and dichloro derivatives may exhibit stronger enzyme inhibition, the target compound’s hydroxyimino and methyl groups likely favor lower toxicity and better solubility .

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